4-Chloro-2-(chloromethyl)-1-nitrobenzene
Overview
Description
4-Chloro-2-(chloromethyl)-1-nitrobenzene is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There is no direct information available on the synthesis of 4-Chloro-2-(chloromethyl)-1-nitrobenzene. However, a related compound, 4-chloro-2-(trichloromethyl)pyrimidines, was synthesized from 2-(trichloromethyl)-1,3-diazabutadienes through a sequential acylation/intramolecular cyclization reaction2.Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(chloromethyl)-1-nitrobenzene is not directly available. However, a related compound, 4-chloro-2-nitroaniline, was found to have a monoclinic structure with Pc space group3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 4-Chloro-2-(chloromethyl)-1-nitrobenzene. However, E2 reactions of certain isomeric cycloalkyl halides show unusual rates and regioselectivity4.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(chloromethyl)-1-nitrobenzene are not directly available. However, a related compound, 4-chloro-2-nitroaniline, was found to be thermally stable up to 115 °C3.Scientific Research Applications
Field
Chemistry, specifically medicinal chemistry and pharmacology .
Application
“4-Chloro-2-(chloromethyl)-1-nitrobenzene” is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Method
The specific methods of synthesis are not detailed in the source, but it mentions that numerous methods for the synthesis of pyrimidines are described .
Results
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . A large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Nonlinear Optical Single Crystals
Field
Materials Science, specifically optoelectronics, photonics, nonlinear optical, and laser technology .
Application
“4-Chloro-2-(chloromethyl)-1-nitrobenzene” is used in the development of organic nonlinear optical single crystals .
Method
The crystal was developed by a slow evaporation method at 40 °C . The grown crystal was a monoclinic structure with Pc space group .
Results
The crystal was thermally stable up to 115 °C and was a soft material . The laser utility limitation of the crystal was expressed by laser beam-irradiated LDT analysis . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
3. Synthesis of Quinazolines
Field
Chemistry, specifically medicinal chemistry .
Application
“4-Chloro-2-(chloromethyl)-1-nitrobenzene” is used in the synthesis of quinazolines . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Method
The specific methods of synthesis are not detailed in the source .
Results
Quinazolines have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects .
4. Synthesis of Trifluoromethylpyridines
Field
Chemistry, specifically agrochemical and pharmaceutical industries .
Application
“4-Chloro-2-(chloromethyl)-1-nitrobenzene” can be used in the synthesis of trifluoromethyl-pyridine (TFMP) and its derivatives .
Method
The specific methods of synthesis are not detailed in the source .
Results
Trifluoromethyl-pyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated .
5. Synthesis of 4-Chloro-2-(chloromethyl)quinazoline
Field
Chemistry, specifically medicinal chemistry .
Application
“4-Chloro-2-(chloromethyl)-1-nitrobenzene” is used in the synthesis of 4-Chloro-2-(chloromethyl)quinazoline . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring .
Method
The specific methods of synthesis are not detailed in the source .
Results
Quinazolines have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects .
6. Synthesis of 2-Chloro-5-(chloromethyl)pyridine
Field
Chemistry, specifically agrochemical and pharmaceutical industries .
Application
“4-Chloro-2-(chloromethyl)-1-nitrobenzene” can be used in the synthesis of 2-Chloro-5-(chloromethyl)pyridine .
Method
The specific methods of synthesis are not detailed in the source .
Results
2-Chloro-5-(chloromethyl)pyridine and its derivatives have applications in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated .
Safety And Hazards
The safety and hazards of 4-Chloro-2-(chloromethyl)-1-nitrobenzene are not directly available. However, it is generally recommended to handle chemical substances with care and use appropriate safety measures6.
Future Directions
There is no specific information available on the future directions of 4-Chloro-2-(chloromethyl)-1-nitrobenzene. However, research in the field of organic chemistry continues to explore new compounds and their potential applications.
Please note that the information provided is based on the closest available data and may not directly pertain to 4-Chloro-2-(chloromethyl)-1-nitrobenzene. For accurate information, further research and studies are required.
properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWATQGJOEFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503821 | |
Record name | 4-Chloro-2-(chloromethyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-1-nitrobenzene | |
CAS RN |
57750-81-9 | |
Record name | 4-Chloro-2-(chloromethyl)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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